![molecular formula C8H12O B2496750 3-Allylcyclopentanone CAS No. 73057-67-7](/img/structure/B2496750.png)
3-Allylcyclopentanone
Overview
Description
3-Allylcyclopentanone is a hydrocarbon that has the formula C8H12O . This compound is a colorless liquid at room temperature . It has been prepared from cyclopentylmagnesium bromide and allyl bromide .
Synthesis Analysis
The synthesis of 3-Allylcyclopentanone involves several steps. One approach involves the initial conjugate addition of functionalized allyl-metal reagents (indium and magnesium) to 2-cyclopentenones . Then, the cyclization of the resulting 3-allylcyclopentanone (or the corresponding silylenolether) was tackled, by resorting to vanadium- and palladium-promoted oxidative chemistry .Molecular Structure Analysis
The molecular formula of 3-Allylcyclopentanone is C8H12O . The molecular weight is 124.18 .Chemical Reactions Analysis
The chemical reactions involving 3-Allylcyclopentanone are complex and varied. For instance, α-Aryl-α-diazo ketones derived from direct diazo transfer with α-aryl ketones cyclize efficiently in the presence of Rh catalysts to give the corresponding α-aryl cyclopentanones .Physical And Chemical Properties Analysis
3-Allylcyclopentanone is a colorless liquid with a density of 0.792 g/mL at 25 °C . The boiling point is 125-127 °C/750 mmHg .Scientific Research Applications
Chemical Synthesis
3-Allylcyclopentanone is used in various chemical synthesis processes due to its unique structure and reactivity . It can participate in a variety of reactions, contributing to the synthesis of complex molecules.
Enantioselective α-Allylation of Ketones
One of the most notable applications of 3-Allylcyclopentanone is in the field of enantioselective α-allylation of ketones . This process involves the use of singly occupied molecular orbital (SOMO) catalysis . The geometrically constrained radical cations, which are formed from the one-electron oxidation of transiently generated enamines, readily undergo allylic alkylation with a variety of commercially available allyl silanes .
Development of New Organocatalysts
The study of 3-Allylcyclopentanone has led to the development of a new family of organocatalysts . These catalysts enable cyclic ketones to function within the SOMO-activation platform while being chemically robust to oxidative reagents .
Asymmetric Synthesis
3-Allylcyclopentanone plays a crucial role in asymmetric synthesis . The enantioselective catalytic α-alkylation of simple ketones remains a fundamental goal in chemical synthesis, and 3-Allylcyclopentanone is a key player in this area .
Catalytic α-Ketone Alkylation Reaction
3-Allylcyclopentanone has been used in the introduction of a previously undescribed catalytic α-ketone alkylation reaction that is immediately amenable to asymmetric induction .
Safety and Hazards
Mechanism of Action
Mode of Action
They can act as electrophiles in nucleophilic addition reactions, which could potentially lead to changes in the function of target molecules .
Biochemical Pathways
Cyclopentanones, a class of compounds to which 3-allylcyclopentanone belongs, are involved in various synthetic pathways in organic chemistry . For instance, they can be synthesized through ketonic decarboxylation of adipic acid .
Result of Action
They can potentially alter protein function, disrupt membrane integrity, and influence cellular metabolism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Allylcyclopentanone. For instance, its stability and reactivity could be affected by factors such as temperature, pH, and the presence of other chemicals . Its efficacy could also be influenced by the physiological state of the cells it interacts with .
properties
IUPAC Name |
3-prop-2-enylcyclopentan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-2-3-7-4-5-8(9)6-7/h2,7H,1,3-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYBDDWZJROJNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CCC(=O)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Allylcyclopentanone |
Synthesis routes and methods
Procedure details
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